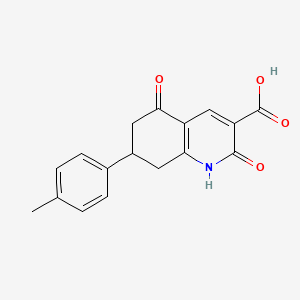

7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , reflects its bicyclic structure and substituents. Key features include:

Core Structure :

- A hexahydroquinoline backbone, comprising a benzene ring fused to a pyridine ring, partially hydrogenated to form a bicyclic system.

- Partial Saturation : The quinoline system is reduced at positions 1,2,5,6,7,8, resulting in a saturated cyclohexene ring fused to a partially unsaturated dihydropyridine ring.

Functional Groups :

Molecular Formula and Weight :

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₇H₁₅NO₄ | |

| Molecular Weight | 297.31 g/mol | |

| CAS Registry Number | 924834-92-4 |

X-ray Crystallographic Analysis of Hexahydroquinoline Core

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related hexahydroquinoline derivatives. For example:

Crystallographic Conformations :

- Cyclohexene Ring : Often adopts a twisted-boat or envelope conformation, as observed in similar compounds (e.g., 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile).

- Dihydropyridine Ring : Typically exhibits a flat-boat or distorted boat geometry, with puckering parameters (QT, θ, φ) indicative of strain.

Intermolecular Interactions :

Table 2: Comparative Crystallographic Data from Analogous Compounds

Conformational Analysis of Bicyclic Ring System

The bicyclic system’s conformational flexibility is critical to its stability and interactions:

Cyclohexene Ring :

Dihydropyridine Ring :

Figure 1: Puckering Parameters for Bicyclic Rings

(Hypothetical representation based on analogous structures)

| Ring System | QT (Å) | θ (°) | φ (°) | Source |

|---|---|---|---|---|

| Cyclohexene (twisted-boat) | 0.44–0.45 | 120–130 | 0–360 | |

| Dihydropyridine (distorted boat) | 0.25–0.30 | 60–100 | 150–180 |

Hydrogen Bonding Patterns and Intermolecular Interactions

Intermolecular interactions govern the compound’s crystalline packing:

Hydrogen Bonding :

Weak Interactions :

Table 3: Hydrogen Bonding Motifs in Analogous Compounds

| Motif | Graph-Set Notation | Interaction Type | Source |

|---|---|---|---|

| N–H···O dimer | R²²(8) | Inversion-related molecules | |

| C–H···O networks | C(7) | Layered structures |

Properties

IUPAC Name |

7-(4-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-9-2-4-10(5-3-9)11-6-14-12(15(19)7-11)8-13(17(21)22)16(20)18-14/h2-5,8,11H,6-7H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSIUBVKCPDWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives related to 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

In Vitro Studies

- Cell Line Testing : Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines including: For instance, derivatives were tested using the MTT assay on the MCF-7 breast cancer cell line, showing strong anticancer activity comparable to standard treatments like Doxorubicin .

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes:

Structure-Activity Relationship (SAR)

The structural modifications on the hexahydroquinoline core significantly influence the biological activity. For example:

- Substituents : Variations in substituents on the aromatic ring can enhance or diminish activity against specific cancer types.

- Crystal Structure Analysis : Studies have elucidated the crystal structures of related compounds, revealing important insights into their interactions at the molecular level .

Potential Therapeutic Uses

Beyond anticancer applications, derivatives of this compound are being explored for:

- Antimicrobial Activity : Some derivatives show promise against bacterial strains and could be developed into new antibiotics.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases .

Case Studies

- Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain compounds had IC50 values in the low micromolar range against both MCF-7 and HCT-116 cells .

- Comparative Analysis : Comparative studies have highlighted the superior efficacy of specific derivatives over existing chemotherapeutic agents in preclinical models .

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Conformational Analysis

Hexahydroquinoline derivatives share a core bicyclic structure but differ in substituents, which critically influence their physicochemical and biological properties.

a) 7-(5-Methyl-2-furyl) Analogue

- Structure : Features a 5-methylfuran substituent at the 7-position (CAS: 1428139-98-3).

- Molecular Weight : 287.27 g/mol (vs. ~279.3 g/mol for the target compound, estimated from its formula).

- The furan ring may participate in π-π stacking interactions, altering binding affinities in biological systems .

b) 7,7-Dimethyl Analogue

- Structure : Contains two methyl groups at the 7-position (CAS: 106551-79-5).

- Molecular Weight : 235.24 g/mol.

- Key Differences: Increased steric hindrance from the geminal dimethyl groups may stabilize the twisted-boat conformation of the cyclohexene and dihydropyridine rings, a common feature in hexahydroquinolines .

c) Unsubstituted Base Structure

Physicochemical Properties

*Estimated from molecular formula C₁₇H₁₇NO₄.

Biological Activity

The compound 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , also referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is . It features a hexahydroquinoline core with a carboxylic acid functional group and a methylphenyl substituent. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For instance, one method described involves the condensation of appropriate precursors followed by crystallization processes to yield the target compound with high purity .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that This compound exhibits activity against various bacterial strains. For example:

- Antibacterial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial DNA gyrase or topoisomerase .

- Antifungal Activity : Preliminary evaluations suggest that this compound also exhibits antifungal properties against common pathogens like Candida species .

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory potential of quinoline derivatives. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicate that it significantly reduces NO levels, suggesting an inhibitory effect on inducible nitric oxide synthase (iNOS) .

Anticancer Activity

The anticancer properties of quinoline derivatives are particularly noteworthy. Specific studies have reported that This compound induces apoptosis in cancer cell lines through various pathways:

- Mechanism of Action : The compound may act by modulating key signaling pathways involved in cell proliferation and survival such as NF-kB and MAPK pathways .

- Cell Line Studies : In vitro tests have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective cytotoxicity .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

- Methodology : Synthesis typically involves multi-step protocols, including Hantzsch-like cyclization or reductive lactamization. Critical steps include:

- Reagent selection : Use of sarcosine or (±)-pipecolinic acid for nucleophilic substitution reactions to form intermediates .

- Condition optimization : Temperature control (e.g., reflux in ethanol) and catalysts (e.g., sodium dithionite for reductive steps) to improve yield .

- Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane for isolating pure fractions .

Q. How is structural characterization performed for this compound?

- Methodology :

- X-ray crystallography : Resolves stereochemistry and confirms fused hexahydroquinoline systems (e.g., bond angles, torsion angles) .

- NMR spectroscopy : - and -NMR identify substituent effects (e.g., methylphenyl protons at δ 2.3–2.5 ppm; carbonyl carbons at δ 170–180 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What are the stability considerations during storage and handling?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the dihydroquinoline core .

- Decomposition risks : Monitor for color changes (yellowing indicates degradation) and perform periodic HPLC analysis to verify purity .

Advanced Research Questions

Q. How does the substituent position (e.g., 4-Methylphenyl vs. 3-Methylphenyl) affect biological activity or reactivity?

- Methodology :

- Comparative SAR studies : Synthesize analogs with varying substituents and test antibacterial activity against E. coli and S. aureus via MIC assays .

- Computational docking : Use molecular dynamics to compare binding affinities of 4-Methylphenyl vs. 3-Methylphenyl derivatives to bacterial targets (e.g., DNA gyrase) .

- Data interpretation : Meta-analysis of substituent-dependent activity trends (e.g., para-substitution enhances lipophilicity and membrane penetration) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Structure-based design : Generate 3D conformers from SMILES/InChi data (e.g., using Gaussian or AutoDock) to simulate ligand-receptor binding .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) via QSAR models .

- Validation : Cross-check predictions with experimental IC values from enzyme inhibition assays .

Q. What methodologies resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Methodology :

- Controlled replication : Repeat experiments under standardized conditions (e.g., fixed pH, solvent systems) to isolate variables .

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., divergent substituent effects in antibacterial assays) .

- Advanced analytics : Use LC-MS/MS to confirm compound integrity in disputed studies .

Q. What protocols assess in vitro toxicity or off-target effects?

- Methodology :

- Cytotoxicity assays : Measure IC in mammalian cell lines (e.g., HEK293) using MTT or resazurin-based viability tests .

- Enzyme selectivity panels : Test against human kinases or proteases to evaluate specificity .

- Metabolic stability : Incubate with liver microsomes to predict hepatic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.